(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
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Overview
Description
Scientific Research Applications
Molecular Interactions and Pharmacophore Models
Research on compounds similar to "(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone" involves detailed analysis of their molecular interactions with biological targets. For example, studies on cannabinoid receptor antagonists have utilized molecular orbital methods and conformational analysis to understand the binding interactions of pyrazole derivatives, aiding in the development of pharmacophore models for receptor ligands (Shim et al., 2002).
Synthesis and Biological Activities
The synthesis of novel N-phenylpyrazolyl aryl methanones derivatives, including those with the arylthio/sulfinyl/sulfonyl group, has been reported. These compounds have shown favorable herbicidal and insecticidal activities, indicating their potential application in agricultural sciences (Wang et al., 2015).
Antimicrobial and Phytotoxic Screening
Derivatives of pyrazolines, such as (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, have been synthesized and subjected to antimicrobial and phytotoxic assays, showcasing their potential as antimicrobial agents and their effects on plants (Mumtaz et al., 2015).
Anticancer and Antimicrobial Agents
Compounds structurally related to "this compound" have been evaluated for their anticancer and antimicrobial activities. The synthesis of pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives has shown significant antimicrobial and anticancer properties, underscoring the potential of such compounds in medicinal chemistry and pharmaceutical research (Hafez et al., 2016).
Structural and Molecular Docking Studies
The structural characterization and molecular docking studies of novel compounds, including bis-α,β-unsaturated ketones, nicotinonitrile, and dihydropyridine derivatives, have been conducted to understand their interaction with biological targets. These studies provide insights into the design of compounds with enhanced biological activities, facilitating drug development processes (Katariya et al., 2021).
Mechanism of Action
Future Directions
The development of new drug candidates exhibiting novel mechanisms of action to address drug resistance and shorten treatment duration is an urgent need . This compound, due to its structural similarity to other antituberculosis leads, could potentially be a part of future research in this direction.
Properties
IUPAC Name |
6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(1-methylsulfonylpiperidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3S/c1-21(19,20)16-6-3-11(4-7-16)13(18)15-8-9-17-12(10-15)2-5-14-17/h2,5,11H,3-4,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTFXNIQGZTAEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN3C(=CC=N3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.